An In-depth Technical Guide to the Chemical and Physical Properties of 1,2-Butanediol
An In-depth Technical Guide to the Chemical and Physical Properties of 1,2-Butanediol
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-Butanediol, a chiral vicinal diol, is a versatile chemical intermediate with growing importance in various scientific and industrial sectors, including pharmaceutical development. This technical guide provides a comprehensive overview of the core chemical and physical properties of 1,2-Butanediol. It includes detailed experimental protocols for its laboratory-scale synthesis and purification, a summary of its key quantitative data, and an exploration of its relevance in drug development and its metabolic fate. The information is presented to support researchers and scientists in leveraging the unique characteristics of this compound in their work.
Chemical and Physical Properties
1,2-Butanediol (also known as 1,2-butylene glycol) is a colorless, viscous, and hygroscopic liquid.[1] It is a chiral molecule and is typically available as a racemic mixture.[2] Its chemical structure consists of a four-carbon chain with hydroxyl groups on the first and second carbon atoms.
Quantitative Data Summary
The key physical and chemical properties of 1,2-Butanediol are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₁₀O₂ | [2] |
| Molecular Weight | 90.12 g/mol | [2] |
| Appearance | Colorless, viscous liquid | [1] |
| Density | 1.0023 g/cm³ (at 20 °C) | [2] |
| Melting Point | -50 °C | [2] |
| Boiling Point | 195-196.9 °C | [2] |
| Flash Point | 90 °C (closed cup) | [2] |
| Solubility in Water | Miscible | [1][2] |
| Solubility in Organic Solvents | Soluble in ethanol and acetone; sparingly soluble in ethers and esters; insoluble in hydrocarbons. | [1][2] |
| Refractive Index (n_D^20) | 1.4378 | [2] |
| Vapor Pressure | 0.05 mmHg (at 20 °C) | [1] |
| logP (Octanol/Water) | -0.34 | [1] |
Experimental Protocols
Laboratory-Scale Synthesis: Acid-Catalyzed Hydration of 1,2-Epoxybutane
The industrial production of 1,2-Butanediol is primarily achieved through the hydration of 1,2-epoxybutane.[2] This method can be adapted for a laboratory setting. The reaction involves the acid-catalyzed ring-opening of the epoxide by water.
Materials:
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1,2-Epoxybutane
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Deionized water
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Sulfuric acid (concentrated)
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Sodium bicarbonate (saturated solution)
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Anhydrous magnesium sulfate
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer and stir bar
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Heating mantle
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Separatory funnel
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Erlenmeyer flasks
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add a 10- to 20-fold molar excess of deionized water to 1,2-epoxybutane.
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Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 mol%) to the mixture. The addition of acid is exothermic and should be done carefully.
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Reaction: Heat the mixture to a gentle reflux (approximately 100 °C) using a heating mantle. Maintain the reflux with continuous stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
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Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH of the aqueous layer is neutral (pH ~7).
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Workup: Transfer the mixture to a separatory funnel. If a separate organic layer is not visible, saturate the aqueous layer with sodium chloride to reduce the solubility of the diol. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
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Drying and Solvent Removal: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent using a rotary evaporator. The remaining crude product is 1,2-Butanediol.
Experimental Workflow for Synthesis of 1,2-Butanediol
Caption: Laboratory synthesis of 1,2-Butanediol via acid-catalyzed hydration of 1,2-epoxybutane.
Purification: Fractional Vacuum Distillation
Crude 1,2-Butanediol can be purified by fractional vacuum distillation to remove unreacted starting materials, byproducts, and residual solvent. Vacuum distillation is necessary due to its relatively high boiling point, which could lead to decomposition at atmospheric pressure.
Materials:
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Crude 1,2-Butanediol
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Fractional distillation apparatus (including a Vigreux column)
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Round-bottom flask
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Distillation head with condenser
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Receiving flasks
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Vacuum pump and vacuum trap
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Manometer
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Heating mantle with stirrer
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Boiling chips or magnetic stir bar
Procedure:
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Apparatus Setup: Assemble the fractional vacuum distillation apparatus. Ensure all glassware is free of cracks and all joints are properly sealed with vacuum grease. Place boiling chips or a magnetic stir bar in the distillation flask containing the crude 1,2-Butanediol.
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System Evacuation: Connect the apparatus to a vacuum pump with a vacuum trap in between. Slowly evacuate the system to the desired pressure. A pressure of 10-20 mmHg is a good starting point.
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Heating: Begin heating the distillation flask gently with a heating mantle. Stir the liquid continuously.
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Fraction Collection: As the liquid begins to boil and the vapor rises through the fractionating column, monitor the temperature at the distillation head. Collect any low-boiling fractions (e.g., residual solvent) in a separate receiving flask.
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Product Distillation: As the temperature stabilizes at the boiling point of 1,2-Butanediol at the given pressure (e.g., ~96.5 °C at 10 mmHg), change the receiving flask to collect the pure product.[2]
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Completion: Continue distillation until only a small amount of residue remains in the distillation flask. Do not distill to dryness.
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System Shutdown: Turn off the heating and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Caption: A putative metabolic pathway for 1,2-Butanediol.
Safety and Handling
1,2-Butanediol is considered to have low toxicity. However, as with all chemicals, appropriate safety precautions should be taken. It is a combustible liquid and should be handled in a well-ventilated area. [3]Protective gloves and safety glasses are recommended to avoid skin and eye contact. [4]
Conclusion
1,2-Butanediol is a chemical with a well-defined set of physical and chemical properties that make it suitable for a range of applications, particularly as a chemical intermediate in the pharmaceutical and polymer industries. This guide provides essential technical information, including detailed experimental protocols and property data, to aid researchers and drug development professionals in their work with this versatile diol. A thorough understanding of its synthesis, purification, and potential metabolic pathways is crucial for its effective and safe utilization in research and development.
